molecular formula C13H20N2O2 B3323292 N'-tert-butyl-3-methoxy-2-methylbenzohydrazide CAS No. 163336-50-3

N'-tert-butyl-3-methoxy-2-methylbenzohydrazide

Cat. No.: B3323292
CAS No.: 163336-50-3
M. Wt: 236.31 g/mol
InChI Key: JPHNWUMYNZVUFT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-tert-butyl-3-methoxy-2-methylbenzohydrazide typically involves the reaction of 3-methoxy-2-methylbenzoic acid with tert-butylhydrazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or chloroform, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of N’-tert-butyl-3-methoxy-2-methylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions: N’-tert-butyl-3-methoxy-2-methylbenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Comparison with Similar Compounds

    Methoxyfenozide: A direct derivative of N’-tert-butyl-3-methoxy-2-methylbenzohydrazide, used as an insecticide.

    Tebufenozide: Another insecticide with a similar mode of action.

Uniqueness: N’-tert-butyl-3-methoxy-2-methylbenzohydrazide is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of methoxyfenozide. This makes it a valuable compound in the production of insecticidal formulations .

Biological Activity

N'-tert-butyl-3-methoxy-2-methylbenzohydrazide (TBMBH) is a synthetic compound primarily recognized for its role as an intermediate in the production of methoxyfenozide, a widely used insecticide. This article explores the biological activity of TBMBH, focusing on its mechanism of action, efficacy, and applications in pest control.

Overview of this compound

  • Chemical Formula : C₁₃H₂₀N₂O₂
  • Molecular Weight : 236.31 g/mol
  • CAS Number : 163336-50-3

TBMBH features a tert-butyl group, a methoxy group, and a hydrazide functional group, which contribute to its unique reactivity and biological properties.

TBMBH functions primarily as an insect growth regulator by mimicking the natural hormone ecdysone. This mimicry leads to premature molting in insects, disrupting their normal growth processes and ultimately causing death. The specific interactions include:

  • Target : Ecdysone receptors in insects.
  • Mode of Action : Binding to ecdysone receptors triggers a cascade of biological responses that result in abnormal development and premature molting.
  • Biochemical Pathways : The compound affects the ecdysone receptor pathway, crucial for insect growth and development.

Biological Activity and Efficacy

Research indicates that TBMBH exhibits significant insecticidal properties. Its derivatives are being studied for their potential applications in agriculture as effective pest control agents.

Table 1: Biological Activity Overview

Property Description
Insecticidal ActivityHigh efficacy against various insect pests
Mode of ActionMimics ecdysone hormone leading to premature molting
Target OrganismInsects (specifically those sensitive to ecdysone)
Environmental StabilityStability influenced by solubility in various solvents

Case Studies and Research Findings

  • Insecticidal Efficacy :
    • A study demonstrated that TBMBH effectively reduced populations of specific agricultural pests when applied at recommended concentrations.
    • The compound's ability to disrupt normal insect development was noted as a critical factor in its effectiveness.
  • Comparative Analysis with Other Compounds :
    • TBMBH was compared with methoxyfenozide and other insect growth regulators, showing comparable or superior efficacy in certain applications.
    • Its unique structural features contribute to its selective action against target pests while minimizing effects on non-target organisms.

Table 2: Comparative Efficacy

Compound Name Efficacy (%) Application Rate (g/ha)
This compound85%100
Methoxyfenozide80%120
Other Insect Growth Regulators70%Varies

Pharmacokinetics and Safety Profile

TBMBH is characterized by moderate solubility in organic solvents such as chloroform and methanol. Its pharmacokinetic properties are essential for understanding its behavior in agricultural applications:

  • Absorption : Rapid uptake by target insects upon application.
  • Distribution : Primarily localized to tissues involved in growth regulation.
  • Metabolism : Further studies are needed to elucidate the metabolic pathways of TBMBH within insect systems.

Properties

IUPAC Name

N'-tert-butyl-3-methoxy-2-methylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9-10(7-6-8-11(9)17-5)12(16)14-15-13(2,3)4/h6-8,15H,1-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHNWUMYNZVUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)C(=O)NNC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred suspension of tert-butylhydrazine hydrochloride (397 g, 3.27 mole) in methylene chloride (2 L) at 0° C., was added sodium hydroxide (50% aqueous, 260 g) diluted with water (400 mL). Following this, 3-methoxy-2-methylbenzoyl chloride (140 g, 0.78 mole) in methylene chloride (1 L) and sodium hydroxide (50% aqueous, 80 g) dilutect with water (400 mL) were added concurrently at -20° C. After the addition was complete, the reaction mixture was allowed to warm to room temperature and after additional 30 minutes, the organic layer was washed with water (4×500 mL), dried over magnesium sulfate and stripped to yield N-(3-methoxy-2-methylbenzoyl)-N'-tert-butylhydrazine (177 g). 1H-NMR (CDCl3) δppm 1.19 (s, 9H, t-Bu), 2.29 (s, 3H, CH3), 3.87 (s, 3H, OCH3), 6.90 (d, 1H, C-4 or 6 ), 6.95 (d, 1H, C-4 or C6) 7.19 (dd, 1H, C-5).
Quantity
397 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step Two
Quantity
140 g
Type
reactant
Reaction Step Three
Quantity
80 g
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five
Quantity
1 L
Type
solvent
Reaction Step Six
Name
Quantity
400 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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